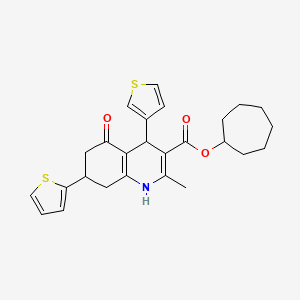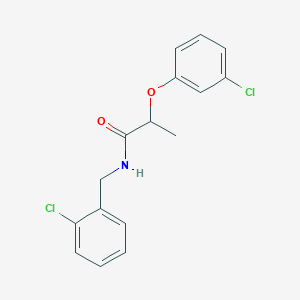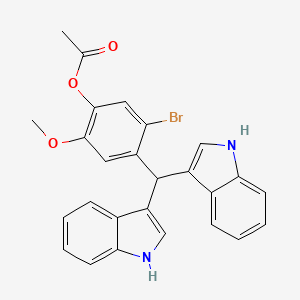
5-bromo-4-(di-1H-indol-3-ylmethyl)-2-methoxyphenyl acetate
Vue d'ensemble
Description
5-bromo-4-(di-1H-indol-3-ylmethyl)-2-methoxyphenyl acetate is a chemical compound commonly referred to as DIMBOA. It is a phytochemical found in maize plants and other cereal crops. DIMBOA has been studied extensively due to its potential for use as a natural pesticide and its ability to induce resistance against herbivores.
Applications De Recherche Scientifique
DIMBOA has been extensively studied for its potential use as a natural pesticide. It has been shown to have insecticidal properties against a range of insect pests, including the corn earworm and the European corn borer. In addition, DIMBOA has been shown to induce resistance against herbivores in maize plants and other cereal crops. This has led to increased interest in the use of DIMBOA as a natural alternative to synthetic pesticides.
Mécanisme D'action
The mechanism of action of DIMBOA as an insecticide and herbivore resistance inducer is not fully understood. However, it is believed that the compound works by disrupting the metabolism and digestive processes of insects. In addition, DIMBOA has been shown to activate plant defense pathways, leading to the production of compounds that deter herbivores.
Biochemical and Physiological Effects:
DIMBOA has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may contribute to its insecticidal and herbivore resistance-inducing properties. In addition, DIMBOA has been shown to have anti-inflammatory properties and may have potential for use in treating inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DIMBOA in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic pesticides. In addition, DIMBOA has been extensively studied, and there is a large body of research available on its properties and potential applications. However, the low yield and high cost of synthesis may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research related to DIMBOA. One area of interest is the development of more efficient and cost-effective synthesis methods. In addition, further research is needed to fully understand the mechanism of action of DIMBOA as an insecticide and herbivore resistance inducer. Finally, there is potential for the use of DIMBOA in the development of new natural pesticides and as a treatment for inflammatory diseases.
Propriétés
IUPAC Name |
[4-[bis(1H-indol-3-yl)methyl]-5-bromo-2-methoxyphenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BrN2O3/c1-15(30)32-25-12-21(27)18(11-24(25)31-2)26(19-13-28-22-9-5-3-7-16(19)22)20-14-29-23-10-6-4-8-17(20)23/h3-14,26,28-29H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBGFRIRWCLGJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C(=C1)Br)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(1-naphthyloxy)ethyl]amino}-1-propanol ethanedioate (salt)](/img/structure/B4075665.png)
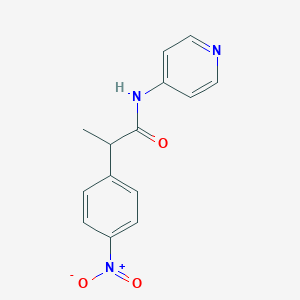

![4-{[2-(4-nitrophenyl)propanoyl]amino}benzamide](/img/structure/B4075670.png)
![1-{2-[3-(trifluoromethyl)phenoxy]ethyl}azepane oxalate](/img/structure/B4075674.png)
![7-ethyl-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4075684.png)
![N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-methanesulfonamide](/img/structure/B4075699.png)
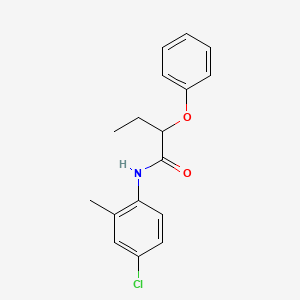
![1-[3-(3-bromophenoxy)propyl]piperazine oxalate](/img/structure/B4075706.png)
![4-(benzyloxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4075712.png)
![N-(2-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]propanamide](/img/structure/B4075720.png)
